molecular formula C7H18N2 B1583693 N,N,2,2-Tetramethyl-1,3-propanediamine CAS No. 53369-71-4

N,N,2,2-Tetramethyl-1,3-propanediamine

Cat. No. B1583693
CAS RN: 53369-71-4
M. Wt: 130.23 g/mol
InChI Key: ULDIVZQLPBUHAG-UHFFFAOYSA-N
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Description

“N,N,2,2-Tetramethyl-1,3-propanediamine” is an organic compound with the linear formula (CH3)2NCH2C(CH3)2CH2NH2 . It is also known as “N,N-Dimethylneopentanediamine” and has a molecular weight of 130.23 . It is an acyclic tertiary amine .


Molecular Structure Analysis

The molecular structure of “N,N,2,2-Tetramethyl-1,3-propanediamine” can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

“N,N,2,2-Tetramethyl-1,3-propanediamine” shows the ability to absorb CO2 when dissolved in an aqueous solution . It may also be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .


Physical And Chemical Properties Analysis

“N,N,2,2-Tetramethyl-1,3-propanediamine” is a liquid with a refractive index of 1.4355 (lit.) . It has a boiling point of 155-158 °C (lit.) and a density of 0.818 g/mL at 25 °C (lit.) . It is soluble in water and alcohol .

Scientific Research Applications

. It has a molecular weight of 130.23 and is a liquid at room temperature.

Potential Application

One potential application of “N,N,2,2-Tetramethyl-1,3-propanediamine” is as a catalyst for the Baylis-Hillman reaction of cycloalkenones . The Baylis-Hillman reaction is a carbon-carbon bond forming reaction that occurs between an α,β-unsaturated carbonyl compound and a nucleophile, catalyzed by a tertiary amine . This reaction is used in organic chemistry to form new carbon-carbon bonds, which is a key process in the synthesis of complex organic molecules .

(CH3)2NCH2C(CH3)2CH2NH2(CH_3)_2NCH_2C(CH_3)_2CH2NH_2(CH3​)2​NCH2​C(CH3​)2​CH2NH2​

. It has a molecular weight of 130.23 and is a liquid at room temperature .

One potential application of “N,N,2,2-Tetramethyl-1,3-propanediamine” is as a catalyst for the Baylis-Hillman reaction of cycloalkenones . The Baylis-Hillman reaction is a carbon-carbon bond forming reaction that occurs between an α,β-unsaturated carbonyl compound and a nucleophile, catalyzed by a tertiary amine . This reaction is used in organic chemistry to form new carbon-carbon bonds, which is a key process in the synthesis of complex organic molecules .

Another potential application could be in the food, drug, pesticide or biocidal product industry . However, the specific details of this application are not available.

. It has a molecular weight of 130.23 and is a liquid at room temperature .

Safety And Hazards

“N,N,2,2-Tetramethyl-1,3-propanediamine” is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is toxic in contact with skin or if inhaled .

Future Directions

“N,N,2,2-Tetramethyl-1,3-propanediamine” may be used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process . It can also be used as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species .

properties

IUPAC Name

N',N',2,2-tetramethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-7(2,5-8)6-9(3)4/h5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDIVZQLPBUHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068844
Record name N,N,2,2-Tetramethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2,2-Tetramethyl-1,3-propanediamine

CAS RN

53369-71-4
Record name N,N,2,2-Tetramethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53369-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediamine, N1,N1,2,2-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053369714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1,N1,2,2-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,2,2-Tetramethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,2,2-tetramethylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
J Hine, WS Li - The Journal of Organic Chemistry, 1975 - ACS Publications
Results The equilibrium constants for imine formation from ace-tone and most primary amines in aqueous solution are too small for reliable rate constants to be obtained by direct …
Number of citations: 23 pubs.acs.org
M Gao, P Liu, Q Xue, M Zhao, X Guo, Q You… - Journal of Molecular …, 2022 - Elsevier
Supramolecular assembly determines the formation and transformation of soft materials. So far, the construction and transformation of conventional (
Number of citations: 8 www.sciencedirect.com
SC Manna, S Konar, E Zangrando, MGB Drew, J Ribas… - 2005 - Wiley Online Library
Two polymeric azido bridged complexes [Ni 2 L 2 (N 3 ) 3 ] n (ClO 4 ) n (1) and [Cu(bpds) 2 (N 3 )] n (ClO 4 ) n (H 2 O) 2.5n (2) [L = Schiff base, obtained from the condensation of …
S Roy, S Bhattacharya, S Mohanta - ChemistrySelect, 2017 - Wiley Online Library
The work in this report presents syntheses, characterization, crystal structures and steady state and time resolved photophysical properties of four compounds of composition [Zn II 3 L 1 …
M Gao, M Zhang, P Liu, C Dai, Q You, Q Xue, M Zhao… - Fuel, 2023 - Elsevier
CO 2 enhanced oil recovery (CO 2 -EOR) is one of the CO 2 utilization methods which can also geo-sequestrate greenhouse gases. Due to the weak adsorption on rock surface and …
Number of citations: 1 www.sciencedirect.com
J Hine, WS Li - The Journal of Organic Chemistry, 1975 - ACS Publications
to note that shiftsto longer wavelengths in the paracyclophane series were also associated with broadened bands and decreased absorption intensities. The properties of 1 are thus …
Number of citations: 31 pubs.acs.org
Z Karpas, SE Bell, YF Wang, M Walsh, GA Eiceman - Structural Chemistry, 1994 - Springer
The reduced mobilities in air, at 200‡C, of six isomeric C 7 H 18 N 2 protonated diamines, two triamines (caldine and spermidine), and two tetramines (thermine and spermine) were …
Number of citations: 21 link.springer.com
FA Davis, IJ Turchi, BE Maryanoff… - The Journal of Organic …, 1972 - ACS Publications
A series of 1, 3, 2-diaza-and-dioxaboracyclohexanes have been investigated by means of proton and boron nmr in order to obtain information concerning the conformation of the rings, …
Number of citations: 23 pubs.acs.org
B Luo, M Pink, WL Gladfelter - Inorganic Chemistry, 2001 - ACS Publications
Gallane complexes bearing amido−amine ligands −N(R)CH 2 CMe 2 CH 2 NMe 2 [R = H or SiMe 3 (TMS)], {H 2 Ga[N(H)CH 2 CMe 2 CH 2 NMe 2 ]} 2 , 1, H 2 Ga[N(TMS)CH 2 CMe 2 …
Number of citations: 21 pubs.acs.org
S Cao, F Li, Q Xu, M Yao, S Wang, Y Zhou, X Cui… - Journal of Saudi …, 2021 - Elsevier
A novel tetranuclear copper complex (TCC) has been successfully synthesized and characterized using high resolution mass spectrometry (HRMS), Fourier transform infrared …
Number of citations: 2 www.sciencedirect.com

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